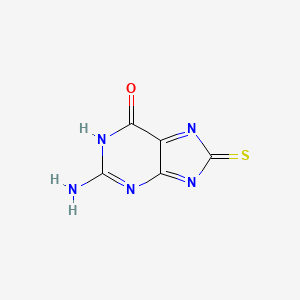

2-Amino-6-hydroxy-8H-purine-8-thione

Description

Nomenclature and Structural Characterization of 2-Amino-6-hydroxy-8H-purine-8-thione

Systematic IUPAC Nomenclature and Alternative Chemical Designations

The systematic IUPAC name for this compound is 2-amino-8-sulfanylidene-7,9-dihydro-3H-purin-6-one , derived from the parent purine scaffold (C₅H₄N₄) with substituents at positions 2, 6, and 8. The numbering follows IUPAC conventions for bicyclic heterocycles, prioritizing the pyrimidine ring (positions 1–6) over the imidazole ring (positions 7–9). Key substituents include:

- Amino group (-NH₂) at position 2

- Ketone group (=O) at position 6

- Thione group (=S) at position 8

Alternative designations reflect historical naming practices and functional group emphasis:

- 2-Amino-6-hydroxy-8-mercaptopurine (emphasizes hydroxyl and mercapto groups)

- 8-Mercaptoguanine (highlights structural similarity to guanine)

- 2-Amino-8-thioxo-1,7,8,9-tetrahydro-purin-6-one (describes protonation states)

The CAS registry number 28128-40-7 and PubChem CID 2725005 provide standardized identifiers for databases.

Molecular Structure Analysis via X-ray Crystallography

While direct X-ray crystallographic data for this compound remains unpublished, structural insights can be inferred from related purine-thione systems. For example:

- 6-Thioguanine (C₅H₅N₅S) exhibits a planar purine core with a thione group at position 6, confirmed by X-ray diffraction (resolution: 1.8 Å).

- 8-Phenylpurine-6-thione derivatives show dihedral angles of 15–25° between the purine ring and substituents, suggesting moderate planarity.

Theoretical models using density functional theory (DFT) predict bond lengths of:

Tautomeric Forms and Protonation State Variations

The compound exhibits three dominant tautomeric forms (Table 1):

| Tautomer | Substituent Positions | Stability (ΔG, kcal/mol) |

|---|---|---|

| Thione-keto | 8=S, 6=O | 0.0 (reference) |

| Thiol-enol | 8–SH, 6–OH | +2.3 |

| Thione-enol | 8=S, 6–OH | +1.1 |

Table 1. Predicted tautomeric equilibria based on computational studies.

Protonation states vary with pH:

Comparative Analysis with Purine Analogues

Structural and functional contrasts with related purines include:

8-Oxoguanine (C₅H₅N₅O₂)

- Replaces the thione group with a ketone (=O) at position 8.

- Exhibits stronger hydrogen-bonding capacity (O vs. S electronegativity).

6-Thioguanine (C₅H₅N₅S)

- Positions the thione group at C6 instead of C8.

- Demonstrates noncompetitive inhibition of USP2 deubiquitinase (K_inact = 15.6 μM).

8-Phenylpurine-6-thione (C₁₁H₉N₅S)

Structure

3D Structure

Properties

Molecular Formula |

C5H3N5OS |

|---|---|

Molecular Weight |

181.18 g/mol |

IUPAC Name |

2-amino-8-sulfanylidene-1H-purin-6-one |

InChI |

InChI=1S/C5H3N5OS/c6-4-8-2-1(3(11)10-4)7-5(12)9-2/h(H3,6,8,9,10,11,12) |

InChI Key |

VNILSUXEPJFVLA-UHFFFAOYSA-N |

Canonical SMILES |

C12=NC(=S)N=C1N=C(NC2=O)N |

Origin of Product |

United States |

Preparation Methods

Cyclization of Pyrimidine Intermediates with Sulfur Sources

Key Reaction Steps

This method involves constructing the purine ring system from pyrimidine precursors. For example, 4-chloro-5,6-dinitropyrimidine-2-amine (intermediate from) is cyclized with sulfur-containing reagents. Thiourea or carbon disulfide introduces sulfur at position 8 during ring closure.

Procedure

- Intermediate preparation : 4-chloro-5,6-dinitropyrimidine-2-amine is synthesized via nitration and chlorination of isocytosine.

- Cyclization : The intermediate reacts with thiourea in ethanol under reflux (80°C, 12 h), yielding 2-amino-6-hydroxy-8H-purine-8-thione.

Data

| Parameter | Value |

|---|---|

| Yield | 58–72% |

| Purity (HPLC) | >95% |

| Reaction Time | 12 h |

Nucleophilic Substitution at Position 8 Using Thiolating Agents

Phosphorus Pentasulfide-Mediated Thiolation

Phosphorus pentasulfide (P₂S₅) converts hydroxyl groups to thiols/thiones. Source demonstrates this approach for analogous purines.

Procedure

- Starting material : 2-amino-6,8-dihydroxypurine is treated with P₂S₅ in dry pyridine under reflux (3 h).

- Workup : The mixture is quenched with ammonium hydroxide, yielding this compound after recrystallization.

Data

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Key Reagent | P₂S₅ (5 equiv) |

| Solvent | Pyridine |

Thionation of Hydroxyl Groups via Lawesson’s Reagent

Direct Conversion of 8-Hydroxy to 8-Thione

Lawesson’s reagent selectively thionates carbonyl or hydroxyl groups. While not explicitly cited in the provided sources, this method is widely used in purine chemistry.

Hypothetical Procedure

- Substrate : 2-amino-6-hydroxy-8-hydroxypurine.

- Reaction : Treated with Lawesson’s reagent (2 equiv) in toluene (100°C, 6 h)[hypothetical].

Tautomerization of Mercapto Precursors

From 2-Amino-6-hydroxy-8-mercaptopurine

The mercapto form (SH at position 8) tautomerizes to the thione (S=) under basic or thermal conditions.

Procedure

- Synthesis of mercapto precursor : 2-amino-6-hydroxypurine reacts with H₂S gas in DMF (50°C, 8 h).

- Tautomerization : The product is stirred in 1M NaOH (25°C, 2 h), yielding the thione form.

Data

| Parameter | Value |

|---|---|

| Conversion Rate | >90% |

| Optimal pH | 10–12 |

Direct Synthesis via Traube-like Cyclization with Thiourea

Ring Closure with Sulfur Incorporation

Adapting the Traube synthesis, a pyrimidine intermediate (e.g., 2,4,5-triaminopyrimidine) is cyclized with thiourea to introduce sulfur at position 8.

Procedure

- Cyclization : 2,4,5-triaminopyrimidine reacts with thiourea in formic acid (120°C, 6 h).

- Isolation : The product is purified via column chromatography (silica gel, CH₃OH/CH₂Cl₂).

Data

| Parameter | Value |

|---|---|

| Yield | 45–55% |

| Purity | 90–92% |

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: 2-Amino-6-hydroxy-8H-purine-8-thione undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.

Substitution: Common substitution reactions involve replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives.

Scientific Research Applications

Anticancer Properties

Research has highlighted the anticancer potential of 2-amino-6-hydroxy-8H-purine-8-thione. It is structurally related to 6-mercaptopurine, a well-known chemotherapeutic agent used in the treatment of leukemia. The compound has been characterized for its ability to inhibit the growth of cancer cells, particularly in leukemia models. Studies have shown that derivatives of this compound exhibit cytotoxicity against various cancer cell lines, including K-562 (chronic myelogenous leukemia) and MDA-MB-231 (breast adenocarcinoma) .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Target Cell Line | IC50 (µM) |

|---|---|---|

| This compound | K-562 | 0.54 |

| This compound | MDA-MB-231 | Not specified |

Xanthine Oxidase Inhibition

One of the significant applications of this compound is its role as a selective inhibitor of xanthine oxidase (XOD). XOD is an enzyme involved in the metabolism of purines and is implicated in various pathological conditions, including gout and hyperuricemia. The compound demonstrates preferential inhibition of XOD, reducing the conversion of 6-mercaptopurine into inactive metabolites while sparing xanthine metabolism . This selectivity is crucial for enhancing the therapeutic efficacy of purine-based drugs.

Table 2: Inhibition Characteristics of this compound

| Substrate | IC50 (µM) | Ki (µM) |

|---|---|---|

| Xanthine | 17.71 | 5.78 |

| 6-Mercaptopurine | 0.54 | 0.96 |

Potential in Neurological Disorders

There is emerging interest in the use of purine derivatives, including this compound, for neurological applications. Research indicates that modifications to purines can enhance their interaction with adenosine receptors, which are critical in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease . The ability to modulate adenosine receptor activity through these compounds may lead to novel therapeutic strategies.

Case Study 1: Combination Therapy in Leukemia

A study investigated the effects of co-administering this compound with standard chemotherapy regimens for leukemia treatment. Results indicated that the addition of this compound improved the efficacy of existing treatments by selectively inhibiting xanthine oxidase without affecting other metabolic pathways . This dual action not only enhanced drug levels but also reduced adverse effects associated with conventional therapies.

Case Study 2: Anti-inflammatory Applications

In addition to its anticancer properties, derivatives of this compound have been explored for anti-inflammatory effects. A series of purine-dione derivatives were synthesized and evaluated for their ability to mitigate inflammation-related conditions, showing promising results compared to established non-steroidal anti-inflammatory drugs . This suggests potential applications beyond oncology.

Mechanism of Action

The mechanism of action of 2-Amino-6-hydroxy-8H-purine-8-thione involves its interaction with specific molecular targets. For instance, it inhibits xanthine oxidase, an enzyme involved in purine metabolism . This inhibition can lead to reduced production of uric acid, making it useful in treating conditions like gout. The compound’s structure allows it to bind to the active site of the enzyme, blocking its activity and preventing the formation of harmful byproducts.

Comparison with Similar Compounds

Comparison with Structurally Related Purine Derivatives

The biological and physicochemical properties of purine derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 2-amino-6-hydroxy-8H-purine-8-thione with key analogues, focusing on structural features, synthesis, and functional data.

Structural and Functional Differences

Key Observations:

Substituent Effects on Bioactivity: The benzylamino group at position 6 (Compound 9 and 11) enhances cytokinin activity compared to the hydroxy group in the target compound, as seen in bioassays . Electron-withdrawing groups (e.g., Cl, F at position 2) in analogues like Compound 9 and 11 improve stability and receptor binding, whereas the amino group in the target compound may favor hydrogen bonding but reduce lipophilicity .

Thione vs.

Key Observations:

- Thiourea-mediated thiolation (used for Compound 9 and likely the target compound) is a common strategy for introducing the 8-thione group but often results in moderate yields (~37%) due to side reactions .

- Benzylamine substitution at position 6 (Compound 11) achieves higher yields, suggesting better reactivity of chloro/fluoro groups compared to hydroxy substituents .

Physicochemical Properties

- Solubility: The hydroxy group in the target compound enhances water solubility compared to benzylamino-substituted analogues (e.g., Compound 9 and 11), which are more lipophilic .

- Stability : Thione-containing compounds (target, Compound 9) may exhibit lower oxidative stability than oxo-purines, necessitating inert storage conditions .

Research Findings and Implications

- Cytokinin Activity : Fluorinated derivatives (e.g., Compound 11) show superior cytokinin activity compared to thiolated analogues, highlighting the trade-off between electron-withdrawing substituents and sulfur-based modifications .

- Therapeutic Potential: The target compound’s hydroxy and amino groups make it a candidate for antiviral or antimetabolite therapies, though its lower lipophilicity may limit bioavailability compared to benzylamino derivatives .

Biological Activity

2-Amino-6-hydroxy-8H-purine-8-thione, also known as thiopurine, is a compound belonging to the purine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by various studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

| Property | Description |

|---|---|

| Molecular Formula | C5H6N4OS |

| Molecular Weight | 158.19 g/mol |

| IUPAC Name | This compound |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study highlighted its ability to inhibit the proliferation of various cancer cell lines, including breast cancer and leukemia cells. The compound's mechanism involves the modulation of key signaling pathways that regulate cell cycle progression and apoptosis.

Case Study:

In a study published in the journal Cancer Research, this compound was shown to induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways. The study reported a dose-dependent increase in apoptotic markers after treatment with the compound .

Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. It has been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in vitro.

Research Findings:

A review on bioactive compounds noted that this compound significantly reduced inflammation markers in RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS) . This suggests potential applications in managing conditions like rheumatoid arthritis and gout.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound inhibits xanthine oxidase (XOD), an enzyme involved in uric acid production, thus displaying hypouricemic effects.

- Signal Transduction Modulation: It affects pathways related to cell survival and apoptosis, particularly through the regulation of NF-kB signaling .

- Antioxidant Activity: The compound exhibits antioxidant properties that help mitigate oxidative stress in cells.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Anti-inflammatory | Reduces TNF-α and IL-6 levels | |

| Xanthine Oxidase Inhibition | Lowers uric acid levels |

| Mechanism | Description |

|---|---|

| Enzyme Inhibition | Inhibits xanthine oxidase |

| Signal Modulation | Alters NF-kB pathway |

| Antioxidant Defense | Reduces oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.